molecular formula C12H14ClF3O B7992141 1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene

1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene

Cat. No.: B7992141
M. Wt: 266.68 g/mol
InChI Key: BCKABVYBGXOZCU-UHFFFAOYSA-N
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Description

Synthesized via a Pd-catalyzed allyl-aryl cross-coupling reaction using thionyl chloride and 5-(2-chloro-5-(trifluoromethyl)phenyl)pent-1-en-3-ol, it is obtained as a clear, colorless oil with a 72% yield and an Rf value of 0.51 (5% ethyl acetate in hexane) .

Properties

IUPAC Name

1-chloro-2-pentoxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3O/c1-2-3-4-7-17-11-8-9(12(14,15)16)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKABVYBGXOZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene typically involves the reaction of 4-chlorobenzotrifluoride with n-pentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pentoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of 4-amino-3-n-pentoxybenzotrifluoride or 4-thio-3-n-pentoxybenzotrifluoride.

    Oxidation Reactions: Formation of 4-chloro-3-n-pentoxybenzaldehyde or 4-chloro-3-n-pentoxybenzoic acid.

    Reduction Reactions: Formation of 4-chloro-3-n-pentoxydifluoromethylbenzene or 4-chloro-3-n-pentoxymonofluoromethylbenzene.

Scientific Research Applications

1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets, leading to various biochemical effects. The chloro group can participate in electrophilic aromatic substitution reactions, while the pentoxy group can undergo hydrolysis or oxidation. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparison of 1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene with structurally related derivatives is presented below, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Comparative Analysis of Structural Analogs

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Synthesis Yield Key Spectral Data (19F NMR, δ ppm) Stability/Storage
1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene C₁₂H₁₄ClF₃O 266.68 Cl (1), pentyloxy (2), CF₃ (4) 72% Not provided Not specified
1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene (CAS not provided) C₈H₃ClF₆O 264.55 Cl (1), OCF₃ (2), CF₃ (4) 50% (19F NMR yield) -58.79 (s, 3F), -63.39 (s, 3F) Not specified
1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene (1214383-34-2) C₈H₄ClF₅ 230.56 Cl (1), CHF₂ (2), CF₃ (4) Not provided Not provided Sealed, 2–8°C
1-Chloro-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene (1394990-57-8) C₁₂H₁₂ClF₃O 264.67 Cl (1), cyclopentyloxy (2), CF₃ (4) Not provided Not provided Not specified
1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene (95998-70-2) C₁₄H₇Cl₂F₅ 341.10 Cl (1), (4-ClC₆H₄)CF₂ (2), CF₃ (4) Not provided Not provided Not specified

Key Observations :

Substituent Effects: Pentyloxy vs. Trifluoromethoxy (OCF₃) vs. Difluoromethyl (CHF₂): The OCF₃ group in the trifluoromethoxy derivative enhances electronegativity and lipophilicity relative to the CHF₂ group , impacting binding affinity in bioactive molecules.

Synthesis Efficiency :

  • The target compound’s 72% yield surpasses the 50% yield of the trifluoromethoxy analog , suggesting superior reaction optimization or intermediate stability.

Spectral Data: The trifluoromethoxy derivative’s distinct 19F NMR peaks (-58.79 and -63.39 ppm) highlight the diagnostic utility of fluorine NMR in differentiating substituents.

Stability :

  • The difluoromethyl analog requires storage at 2–8°C , indicating sensitivity to degradation under ambient conditions, whereas the target compound’s stability remains uncharacterized.

Molecular Weight and Applications :

  • The 4-chlorophenyl-difluoromethyl analog (CAS 95998-70-2) has a higher molecular weight (341.10) due to the additional aromatic ring, likely enhancing thermal stability for pesticidal applications (e.g., DDT analogs in ).

Research Implications

  • Pharmaceutical Potential: Derivatives like 1-chloro-2-(4-cyclopentyloxybenzyl)-4-(glucopyranosyl)benzene () demonstrate the scaffold’s utility in drug discovery, particularly as SGLT2 inhibitors for diabetes .

Biological Activity

1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, toxicity profiles, and implications for medicinal chemistry.

Chemical Structure and Properties

1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene is characterized by:

  • Chlorine atom at the 1-position.
  • Pentyloxy group at the 2-position.
  • Trifluoromethyl group at the 4-position.

This combination of functional groups contributes to its lipophilicity and potential reactivity with biological molecules.

The biological activity of 1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, facilitating its penetration into cellular membranes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and downstream signaling pathways.

Toxicological Profile

Recent studies have evaluated the toxicological effects of 1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene in various animal models. The following table summarizes key findings from toxicity studies:

Study TypeDose (mg/kg bw/day)Observed EffectsNOAEL (mg/kg bw/day)
Oral Toxicity in Rats10, 50, 400, 1000Increased liver weight, nephropathy10
Dermal Toxicity in Mice≥1000 ppmCytotoxic effects on adrenal cortex125 ppm
Inhalation Toxicity0, 125, 250, 500Respiratory distress, reduced body weightNot established

These studies indicate that while low doses may have minimal effects, higher doses lead to significant organ weight changes and other adverse effects.

Biological Activity Studies

Research has focused on the compound's antimicrobial and anticancer properties. In vitro studies have demonstrated that 1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene exhibits activity against various bacterial strains and cancer cell lines.

Antimicrobial Activity

The compound has shown potential against several pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains, indicating effective antimicrobial properties at specific concentrations.

Anticancer Activity

In cancer cell viability assays:

  • The compound exhibited dose-dependent cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for potential therapeutic applications.

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Case Study on Antimicrobial Activity :
    • Researchers investigated the efficacy of the compound against Helicobacter pylori, revealing significant growth inhibition at low concentrations (MIC ≤ 10 µg/mL).
  • Case Study on Cytotoxicity :
    • A study assessed the cytotoxic effects on human gastric cancer cells (AGS), reporting IC50 values comparable to established chemotherapeutic agents.

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